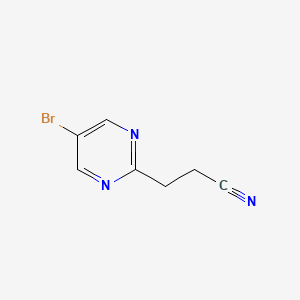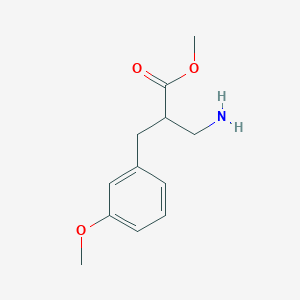![molecular formula C10H9F3O2 B13586568 (2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)
(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base, such as sodium hydroxide, to form 3-(trifluoromethyl)cinnamaldehyde.
Reduction: The cinnamaldehyde is then reduced using a reducing agent like sodium borohydride to yield 3-(trifluoromethyl)phenylpropanol.
Oxidation: The phenylpropanol is oxidized using an oxidizing agent such as potassium permanganate to produce (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid.
Industrial Production Methods
In industrial settings, the production of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Utilizing catalysts like palladium on carbon for the reduction steps.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylpropanol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 3-[2-(Trifluoromethyl)phenyl]propanoic acid
- Trifluoromethyl phenyl sulfone
Uniqueness
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |
Clave InChI |
JUQMRSYCLKEWAV-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)C(=O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)

![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)

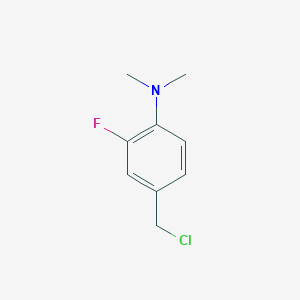
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)

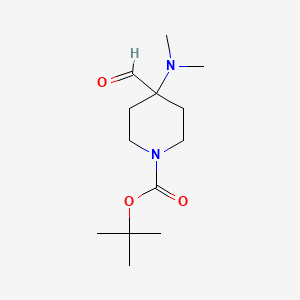

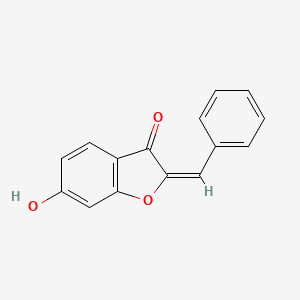
![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
